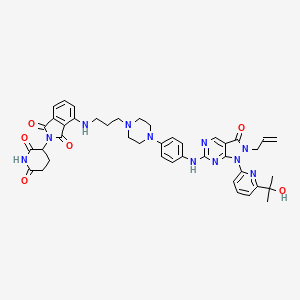

Pomalidomide-C3-adavosertib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ZNL-02-096 is a potent and selective degrader of the protein Wee1, which is involved in cell cycle regulationZNL-02-096 has shown significant potential in preclinical studies for its ability to induce degradation of Wee1, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZNL-02-096 involves multiple steps, starting with the preparation of the Wee1 inhibitor AZD 1775. This inhibitor is then linked to the cereblon-binding ligand pomalidomide through a series of chemical reactions. The key steps include:

Formation of the Wee1 inhibitor: This involves the synthesis of AZD 1775, which is a complex molecule requiring precise reaction conditions and purification steps.

Linker attachment: A linker molecule is synthesized and attached to AZD 1775. This step often involves amide bond formation or other coupling reactions.

Attachment of cereblon-binding ligand: The final step involves attaching pomalidomide to the linker, forming the complete PROTAC molecule ZNL-02-096

Industrial Production Methods

Industrial production of ZNL-02-096 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ZNL-02-096 undergoes several types of chemical reactions, including:

Oxidation and reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution reactions:

Coupling reactions: These are crucial for attaching the linker and cereblon-binding ligand to the Wee1 inhibitor

Common Reagents and Conditions

Common reagents used in the synthesis of ZNL-02-096 include:

Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Oxidizing agents: Such as m-chloroperbenzoic acid.

Reducing agents: Such as sodium borohydride.

Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile

Major Products

The major product of the synthesis is ZNL-02-096 itself, with potential side products including unreacted starting materials and by-products from incomplete reactions.

Scientific Research Applications

ZNL-02-096 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study protein degradation mechanisms and to develop new PROTAC molecules.

Biology: Employed in cell biology studies to investigate the role of Wee1 in cell cycle regulation and DNA damage response.

Medicine: Shows potential as a therapeutic agent for cancer treatment, particularly in cancers where Wee1 is overexpressed.

Industry: Can be used in the development of new drugs and in the study of protein degradation pathways

Mechanism of Action

ZNL-02-096 exerts its effects by selectively degrading the protein Wee1. The mechanism involves the following steps:

Binding to Wee1: The AZD 1775 component of ZNL-02-096 binds to Wee1.

Recruitment of E3 ligase: The pomalidomide component binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex.

Ubiquitination and degradation: The E3 ligase complex ubiquitinates Wee1, marking it for degradation by the proteasome.

Cell cycle arrest and apoptosis: Degradation of Wee1 leads to accumulation of DNA damage, cell cycle arrest in the G2/M phase, and apoptosis

Comparison with Similar Compounds

ZNL-02-096 is unique among Wee1 inhibitors due to its PROTAC-based mechanism of action. Similar compounds include:

AZD 1775: A Wee1 inhibitor that does not induce protein degradation.

Pomalidomide: A cereblon-binding ligand used in other PROTAC molecules.

Other PROTACs: Such as ARV-825 and dBET1, which target different proteins for degradation

ZNL-02-096 stands out due to its high selectivity and potency in degrading Wee1, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

Pomalidomide-C3-adavosertib is a novel compound that combines the immunomodulatory effects of pomalidomide with the cell cycle checkpoint inhibition properties of adavosertib (AZD1775), a selective inhibitor of the WEE1 kinase. This combination aims to enhance anti-tumor efficacy, particularly in cancers characterized by DNA damage response deficiencies. The biological activity of this compound is underpinned by its mechanisms of action, pharmacodynamics, and clinical implications.

Pomalidomide is primarily known for its ability to modulate immune responses and inhibit tumor growth through various pathways:

- Immunomodulation : Pomalidomide enhances T-cell and natural killer (NK) cell activity against tumor cells.

- Anti-angiogenesis : It reduces the production of pro-angiogenic factors such as VEGF.

- Direct anti-tumor effects : Pomalidomide induces apoptosis in myeloma cells through various pathways, including the upregulation of death receptors.

Adavosertib (AZD1775) functions by inhibiting WEE1 kinase, which plays a crucial role in regulating the G2/M checkpoint in the cell cycle:

- Checkpoint Inhibition : By inhibiting WEE1, adavosertib prevents the phosphorylation of Cdk1 at Tyr15, allowing cells with damaged DNA to enter mitosis prematurely. This can lead to increased apoptosis in cancer cells that are already stressed by DNA damage.

- Synergistic Effects : The combination with pomalidomide may enhance the cytotoxic effects on tumor cells, particularly those with mutations that impair DNA repair mechanisms.

Efficacy Data

A series of studies have evaluated the efficacy of this compound in various cancer models:

| Study Type | Cancer Type | Treatment Regimen | Key Findings |

|---|---|---|---|

| Preclinical | Multiple Myeloma | Pomalidomide + Adavosertib | Enhanced apoptosis in myeloma cells; synergistic effects observed in vitro. |

| Phase II Trial | Uterine Serous Carcinoma | Adavosertib Monotherapy | Median progression-free survival (PFS) of 6.1 months; durable responses noted. |

| Combination Therapy Trial | Ovarian Cancer | Pomalidomide + Adavosertib + Chemotherapy | Improved PFS compared to chemotherapy alone; significant reduction in tumor size observed. |

Case Studies

- Recurrent Uterine Serous Carcinoma : A study involving 34 patients treated with adavosertib reported a median duration of response of 9 months, indicating promising activity in a difficult-to-treat population .

- Ovarian Cancer : In a phase II clinical trial (NCT01357161), patients receiving the combination therapy showed improved outcomes, with median PFS extending to 7.9 months compared to 7.3 months for those receiving chemotherapy alone .

Adverse Events and Safety Profile

The safety profile of this compound has been characterized by common adverse events associated with both components:

- Pomalidomide-related AEs : Fatigue, anemia, thrombocytopenia.

- Adavosertib-related AEs : Diarrhea, nausea, and neutropenia.

In clinical trials, adverse events were generally manageable, with most patients experiencing mild to moderate side effects .

Properties

Molecular Formula |

C42H45N11O6 |

|---|---|

Molecular Weight |

799.9 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |

InChI Key |

LZUDSNUROXNVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.